molecular formula C18H18N4OS2 B2836142 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 872988-09-5

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2836142
CAS No.: 872988-09-5
M. Wt: 370.49
InChI Key: JBCUUNCOTLNBFA-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C18H18N4OS2 and its molecular weight is 370.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activities

  • A study by Duran & Demirayak (2012) on the synthesis of acetamide derivatives, similar in structure to the compound , reported their anticancer activities against various human tumor cell lines, notably exhibiting high activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Chemical Properties and Reactivity

  • Research by Duran & Canbaz (2013) on acetamide derivatives detailed the determination of acidity constants (pKa), indicating significant insights into their chemical behavior, which is relevant for understanding the behavior of similar compounds in biological systems (Duran & Canbaz, 2013).

Heterocyclic Synthesis

  • A study by Schmeyers & Kaupp (2002) explored the use of thioureido-acetamides for synthesizing various heterocycles, demonstrating the versatility of acetamide-based compounds in generating biologically relevant molecules (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

  • Fahim & Ismael (2019) studied the antimicrobial activity of acetamide derivatives, finding that certain compounds displayed good antimicrobial activity, which could be pertinent to the research applications of similar compounds (Fahim & Ismael, 2019).

Potential Pharmacological Activities

  • Eljazi I. Al-Afaleq & S. Abubshait (2001) synthesized novel pyrazolo[3,4-d]pyrimidines and triazolo[5,1-f]pyrimidines from pyrazole-o-aminonitriles, indicating a pathway for creating compounds with potential chemical and pharmacological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-11-4-6-14(7-5-11)20-16(23)10-24-17-9-8-15(21-22-17)18-12(2)19-13(3)25-18/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCUUNCOTLNBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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